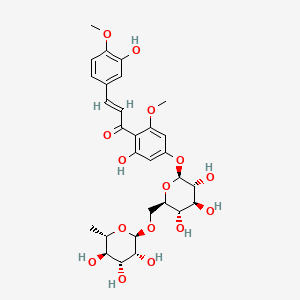

Hesperidin methylchalcone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-hydroxy-4-methoxyphenyl)-1-[2-hydroxy-6-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O15/c1-12-22(33)24(35)26(37)28(42-12)41-11-20-23(34)25(36)27(38)29(44-20)43-14-9-17(32)21(19(10-14)40-3)15(30)6-4-13-5-7-18(39-2)16(31)8-13/h4-10,12,20,22-29,31-38H,11H2,1-3H3/b6-4+/t12-,20+,22-,23+,24+,25-,26+,27+,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDHNLHLOJLLXDH-JIYHLSBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C(C(=C3)OC)C(=O)C=CC4=CC(=C(C=C4)OC)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C(C(=C3)OC)C(=O)/C=C/C4=CC(=C(C=C4)OC)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90885262 | |

| Record name | 2-Propen-1-one, 1-[4-[[6-O-(6-deoxy-.alpha.-L-mannopyranosyl)-.beta.-D-glucopyranosyl]oxy]-2-hydroxy-6-methoxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24292-52-2 | |

| Record name | Hesperidin methylchalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24292-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hesperidin methylchalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024292522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hesperidin methylchalcone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15943 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Propen-1-one, 1-[4-[[6-O-(6-deoxy-.alpha.-L-mannopyranosyl)-.beta.-D-glucopyranosyl]oxy]-2-hydroxy-6-methoxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propen-1-one, 1-[4-[[6-O-(6-deoxy-.alpha.-L-mannopyranosyl)-.beta.-D-glucopyranosyl]oxy]-2-hydroxy-6-methoxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2-hydroxy-6-methoxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HESPERIDIN METHYLCHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4T2GVA922X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Hesperidin Methyl Chalcone from Hesperidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hesperidin, a prominent flavonoid found in citrus fruits, exhibits a range of beneficial biological activities. However, its therapeutic potential is often hindered by poor water solubility, which limits its bioavailability. The conversion of hesperidin to its methylated chalcone derivative, Hesperidin Methyl Chalcone (HMC), significantly enhances its solubility and, consequently, its absorption and metabolic stability.[1][2] This technical guide provides an in-depth overview of the synthesis of Hesperidin Methyl Chalcone from hesperidin, detailing various experimental protocols, and summarizing quantitative data. Additionally, it illustrates the key signaling pathways modulated by HMC, offering valuable insights for researchers in drug discovery and development.

Introduction to Hesperidin Methyl Chalcone

Hesperidin is a flavanone glycoside abundant in the peels of citrus fruits.[2] While it possesses antioxidant, anti-inflammatory, and vasoprotective properties, its low aqueous solubility presents a significant challenge for its pharmaceutical application.[2][3] To overcome this limitation, hesperidin can be chemically modified to produce Hesperidin Methyl Chalcone (HMC). This semi-synthetic derivative is formed through a methylation reaction under alkaline conditions, which not only improves solubility but also enhances its biological activity.[1][2][4] HMC is recognized for its potent anti-inflammatory, analgesic, and antioxidant effects, making it a compound of interest for various therapeutic applications.[5][6]

Chemical Synthesis of Hesperidin Methyl Chalcone

The synthesis of HMC from hesperidin involves two key transformations: the opening of the flavanone ring to form a chalcone and the subsequent methylation of hydroxyl groups. This process is typically carried out in a one-pot reaction under alkaline conditions. The alkaline medium facilitates the isomerization of hesperidin to its chalcone form.[3][7] Following this, a methylating agent is introduced to methylate the hydroxyl groups on the aglycone and the sugar moieties. The resulting product is a mixture of fully and partially methoxylated flavanones and chalcones.[1][3]

Several methylation methods have been explored to achieve this conversion. The choice of method can significantly impact the reaction efficiency and the composition of the final product.

Experimental Protocols

Detailed methodologies for three different methylation techniques are presented below.

Protocol 1: Methylation with Dimethylsulfate [3]

-

Dissolution: Dissolve 500 mg of hesperidin in 5 ml of a 5% sodium hydroxide (NaOH) solution.

-

Methylation: Add 100 mg of dimethylsulfate to the solution under continuous stirring.

-

Reaction Time: Maintain the reaction with stirring for 8 hours.

-

pH Adjustment: Adjust the pH of the final solution to 5.

-

Overnight Stirring: Keep the solution overnight at this pH while continuing to stir.

-

Filtration: Filter the resulting mixture.

-

Extraction: Extract the aqueous solution three times with 30 ml of n-butanol.

-

Solvent Evaporation: Evaporate the extracts using a rotary evaporator to obtain a yellow mass of Hesperidin Methyl Chalcone.

Protocol 2: Methylation with Methyl Iodide-Sodium Hydride [2] While the source material indicates this method has the highest efficiency, specific reagent quantities and reaction times were not detailed. The following is a general protocol based on standard methylation procedures using these reagents.

-

Preparation of Hesperidin Solution: Prepare a solution of hesperidin in a suitable anhydrous aprotic solvent (e.g., dimethylformamide or tetrahydrofuran).

-

Addition of Base: Add sodium hydride (NaH) portion-wise to the solution at 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotonation: Stir the mixture at room temperature for a specified period to allow for the deprotonation of the hydroxyl groups.

-

Addition of Methylating Agent: Cool the reaction mixture back to 0°C and add methyl iodide (CH₃I) dropwise.

-

Reaction: Allow the reaction to proceed at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography.

Protocol 3: Methylation with Diazomethane [2] Diazomethane is a potent methylating agent but is also highly toxic and explosive. This procedure should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety precautions.

-

Preparation of Diazomethane: Generate a solution of diazomethane in diethyl ether from a suitable precursor (e.g., Diazald™) according to established safety protocols.

-

Hesperidin Solution: Dissolve hesperidin in a mixture of methanol and diethyl ether.

-

Methylation: Slowly add the ethereal solution of diazomethane to the hesperidin solution at 0°C with gentle stirring.

-

Reaction Monitoring: Monitor the reaction by the persistence of the yellow color of diazomethane and by TLC.

-

Quenching: Once the reaction is complete, quench the excess diazomethane by the careful addition of acetic acid until the yellow color disappears.

-

Solvent Removal: Remove the solvent under reduced pressure to obtain the methylated product.

-

Purification: Purify the crude product using appropriate chromatographic techniques.

Comparison of Synthesis Methods

The efficiency of these methylation methods can be compared based on the percentage of unreacted hesperidin remaining in the final product. A lower amount of unchanged hesperidin indicates a higher reaction efficiency.[2]

| Methylation Method | Methylating Agent | Alkaline Condition | Reaction Conditions | Efficiency |

| Method 1 | Dimethylsulfate | 5% Sodium Hydroxide | 8 hours of stirring | Standard |

| Method 2 | Methyl Iodide | Sodium Hydride | Anhydrous aprotic solvent, inert atmosphere | Highest[2][3] |

| Method 3 | Diazomethane | Not explicitly required | Ethereal solution, 0°C | Effective, but hazardous |

Purification and Characterization

Post-synthesis, the crude HMC is a mixture of methylated derivatives.[3] Purification is essential to isolate the desired compounds.

-

Extraction: As detailed in the dimethylsulfate protocol, liquid-liquid extraction with a solvent like n-butanol is an effective initial purification step.

-

Chromatography: Thin-layer chromatography (TLC) using a mobile phase such as ethyl acetate-methanol-water (100:17:13) can be used to monitor the formation of the more mobile methylated products compared to the starting hesperidin.[3] For larger-scale purification, column chromatography is typically employed.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be utilized for the quantification of any remaining hesperidin and for the analysis of the HMC product mixture. A typical system might use a C18 column with a mobile phase of methanol and a phosphate buffer (e.g., 37:63, v/v) at a specific pH (e.g., 2.6) with UV detection at 280 nm.[2]

Signaling Pathways and Mechanism of Action

Hesperidin Methyl Chalcone exerts its biological effects by modulating key cellular signaling pathways, primarily those related to inflammation and oxidative stress.

Inhibition of the NF-κB Pathway

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of pro-inflammatory cytokines. HMC has been shown to inhibit the activation of NF-κB.[4][5] This inhibition is a key mechanism behind its anti-inflammatory properties.

Caption: HMC inhibits the NF-κB signaling pathway.

Activation of the Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. HMC has been demonstrated to activate the Nrf2 signaling pathway, which contributes to its antioxidant and protective effects against oxidative stress.[1][8][9]

Caption: HMC activates the Nrf2 antioxidant pathway.

Experimental Workflow

The overall process for the synthesis and purification of Hesperidin Methyl Chalcone can be summarized in the following workflow.

Caption: General workflow for HMC synthesis.

Conclusion

The conversion of hesperidin to Hesperidin Methyl Chalcone is a crucial chemical modification that enhances the pharmaceutical potential of this naturally occurring flavonoid. By improving water solubility and bioavailability, HMC becomes a more effective agent for therapeutic applications. This guide has detailed several synthesis protocols, with the methyl iodide-sodium hydride method showing the highest efficiency. The potent anti-inflammatory and antioxidant activities of HMC, mediated through the inhibition of NF-κB and activation of the Nrf2 pathway, underscore its significance as a valuable compound for further research and development in the pharmaceutical industry.

References

- 1. The Flavonoid Hesperidin Methyl Chalcone Targets Cytokines and Oxidative Stress to Reduce Diclofenac-Induced Acute Renal Injury: Contribution of the Nrf2 Redox-Sensitive Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Hesperidin Methyl Chalcone Reduces the Arthritis Caused by TiO2 in Mice: Targeting Inflammation, Oxidative Stress, Cytokine Production, and Nociceptor Sensory Neuron Activation | MDPI [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Flavonoid Hesperidin Methyl Chalcone Targets Cytokines and Oxidative Stress to Reduce Diclofenac-Induced Acute Renal Injury: Contribution of the Nrf2 Redox-Sensitive Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Hesperidin Methyl Chalcone: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hesperidin methyl chalcone (HMC) is a flavonoid derivative of hesperidin, a compound abundant in citrus fruits. It is recognized for its significant vasoprotective, anti-inflammatory, and antioxidant properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic effects of HMC, with a focus on its impact on vascular health. The information is curated for researchers, scientists, and professionals involved in drug development and discovery.

Core Mechanisms of Action

Hesperidin methyl chalcone exerts its effects through a multi-targeted approach, primarily focusing on the vascular system, and mitigating inflammation and oxidative stress. The core mechanisms include:

-

Vasoprotective Effects: HMC is known to enhance venous tone, reduce capillary permeability and fragility, and improve lymphatic drainage. These actions collectively contribute to its efficacy in managing conditions like chronic venous insufficiency (CVI).

-

Anti-inflammatory Activity: A significant part of HMC's therapeutic action is attributed to its ability to modulate inflammatory pathways. It has been shown to inhibit the activation of the master inflammatory regulator, Nuclear Factor-kappa B (NF-κB), leading to a downstream reduction in the production of pro-inflammatory cytokines.

-

Antioxidant Properties: HMC combats oxidative stress through direct radical scavenging and by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the endogenous antioxidant response.

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical and clinical studies on the effects of hesperidin methyl chalcone.

Table 1: In Vitro Efficacy of Hesperidin Methyl Chalcone

| Target/Assay | Cell Line/System | IC50 / Effect | Reference |

| Cytotoxicity | A549 (Human Lung Carcinoma) | IC50: 51.12 µM | [1][2] |

| α-Glucosidase Inhibition | Enzyme Assay | IC50: 1.39 ± 0.03 mg/mL |

Table 2: In Vivo Efficacy of Hesperidin Methyl Chalcone in Animal Models

| Model | Parameter | Treatment | Result | Reference |

| Diclofenac-induced acute renal injury (mice) | Plasmatic Urea | 0.03 - 3 mg/kg HMC (i.p.) | Dose-dependent decrease | [3] |

| Diclofenac-induced acute renal injury (mice) | Plasmatic Creatinine | 0.03 - 3 mg/kg HMC (i.p.) | Dose-dependent decrease | [3] |

| Diclofenac-induced acute renal injury (mice) | Plasmatic IL-6, IFN-γ, IL-33 | 0.03 - 3 mg/kg HMC (i.p.) | Dose-dependent decrease | [3] |

| Diclofenac-induced acute renal injury (mice) | Renal IL-1β, IL-6, IFN-γ, IL-33 | 3 mg/kg HMC (i.p.) | Significant decrease | [3] |

| Diclofenac-induced acute renal injury (mice) | Renal IL-10 | 3 mg/kg HMC (i.p.) | Significant increase | [3] |

| Diclofenac-induced acute renal injury (mice) | Renal Nrf2, HO-1, Nqo1 mRNA | 3 mg/kg HMC (i.p.) | Significant increase | [3] |

| Zymosan-induced arthritis (mice) | Mechanical Hypersensitivity | 10, 30, 100 mg/kg HMC (i.p.) | Dose-dependent reduction | [4] |

| Zymosan-induced arthritis (mice) | Knee Joint Edema | 10, 30, 100 mg/kg HMC (i.p.) | Dose-dependent reduction | [4] |

| TiO2-induced arthritis (mice) | Mechanical & Thermal Hyperalgesia | 10, 30, 100 mg/kg HMC (i.p.) | Dose-dependent reduction | [5][6] |

| TiO2-induced arthritis (mice) | Joint Edema | 10, 30, 100 mg/kg HMC (i.p.) | Dose-dependent reduction | [5][6] |

Table 3: Clinical Efficacy of a Combination Product Containing Hesperidin Methyl Chalcone

| Condition | Parameter | Treatment | Duration | Result | Reference |

| Chronic Venous Insufficiency | Ankle Circumference | Ruscus aculeatus (150mg), HMC (150mg), Ascorbic Acid (100mg) - 2 capsules/day | 8 weeks | Significant reduction in inter-capillary fluid (98% to 20%) | [1] |

| Chronic Venous Lymphatic Insufficiency | Affected Limb Size | Ruscus aculeatus, HMC, Ascorbic Acid | 90 days | Significant reduction, persisted at 90 days (p<0.01) | [2] |

Signaling Pathways and Molecular Interactions

The vasoprotective, anti-inflammatory, and antioxidant effects of hesperidin methyl chalcone are orchestrated through its modulation of key signaling pathways.

Inhibition of the NF-κB Inflammatory Pathway

Hesperidin methyl chalcone has been demonstrated to inhibit the NF-κB signaling pathway, a central mediator of inflammatory responses. By preventing the activation of NF-κB, HMC effectively reduces the transcription of pro-inflammatory genes, leading to decreased production of cytokines such as TNF-α, IL-1β, and IL-6.[7] This action is crucial to its anti-inflammatory effects observed in various preclinical models.[4]

Activation of the Nrf2 Antioxidant Pathway

HMC enhances the cellular antioxidant defense system by activating the Nrf2 pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. HMC is thought to induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. This results in an increased synthesis of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[3][8]

Detailed Experimental Protocols

Assessment of NF-κB Activation by Immunofluorescence

This method visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation.

-

Cell Culture and Treatment: A suitable cell line, such as RAW 264.7 macrophages, is cultured on coverslips. The cells are pre-treated with varying concentrations of HMC for a specified duration, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) to induce NF-κB activation.

-

Fixation and Permeabilization: Cells are fixed with a solution like 4% paraformaldehyde and then permeabilized with a detergent such as Triton X-100 to allow antibody access to intracellular proteins.

-

Immunostaining: The cells are incubated with a primary antibody specific for the NF-κB p65 subunit, followed by a fluorescently-labeled secondary antibody. The nuclei are counterstained with a DNA-binding dye like DAPI.

-

Microscopy and Analysis: The coverslips are mounted on microscope slides and imaged using a fluorescence microscope. The localization of the p65 subunit (cytoplasmic vs. nuclear) is observed and can be quantified using image analysis software. A reduction in nuclear p65 staining in HMC-treated cells compared to the stimulated control indicates inhibition of NF-κB translocation.[4]

Evaluation of Nrf2 Pathway Activation by Western Blot

This technique is used to quantify the protein levels of Nrf2 and its downstream targets, such as HO-1.

-

Cell or Tissue Lysate Preparation: Cells or tissues are treated with HMC as described in the experimental design. Total protein is then extracted using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the Bradford or BCA assay, to ensure equal loading of samples.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection and Quantification: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified using densitometry software and normalized to the loading control to determine the relative changes in protein expression. An increase in Nrf2 and HO-1 levels in HMC-treated samples indicates activation of the Nrf2 pathway.[3]

Measurement of Capillary Permeability using the Miles Assay

The Miles assay is an in vivo method to assess vascular permeability.

-

Animal Preparation: An experimental animal, typically a mouse, is anesthetized.

-

Dye Injection: A vital dye, such as Evans blue, which binds to serum albumin, is injected intravenously.

-

Induction of Permeability: Pro-inflammatory agents (e.g., histamine or bradykinin) and a vehicle control are injected intradermally at different sites on the animal's shaved back.

-

Dye Extravasation: The pro-inflammatory agents induce localized increases in capillary permeability, leading to the extravasation of the Evans blue-albumin complex into the surrounding tissue, which appears as a blue spot.

-

Quantification: After a set period, the animal is euthanized, and the blue skin areas are excised. The dye is extracted from the tissue using a solvent like formamide and quantified by measuring its absorbance with a spectrophotometer. A reduction in dye extravasation at sites co-injected with HMC would indicate its ability to reduce capillary permeability.[9][10][11]

Assessment of Venous Tone using Wire Myography

Wire myography is an in vitro technique used to measure the contractile and relaxant properties of isolated blood vessels.

-

Vessel Isolation and Mounting: A segment of a vein (e.g., a mesenteric vein from a rat) is carefully dissected and mounted on two small wires in a myograph chamber. One wire is attached to a force transducer, and the other to a micrometer.

-

Equilibration and Normalization: The chamber is filled with a physiological salt solution, gassed with carbogen (95% O2, 5% CO2), and maintained at 37°C. The vessel is allowed to equilibrate, and a normalization procedure is performed to set the vessel to its optimal resting tension for contractile responses.

-

Experimental Protocol: The viability of the vessel is tested with a depolarizing solution (e.g., high potassium). To assess the effect of HMC on venous tone, a vasoconstrictor (e.g., phenylephrine) is added to induce contraction. Once a stable contraction is achieved, cumulative concentrations of HMC are added to the chamber, and any changes in vessel tension (relaxation) are recorded. An increase in relaxation in the presence of HMC would indicate its venotonic properties.

Conclusion

Hesperidin methyl chalcone demonstrates a robust and multi-faceted mechanism of action, primarily centered on its vasoprotective, anti-inflammatory, and antioxidant properties. Its ability to modulate key signaling pathways, such as NF-κB and Nrf2, provides a strong molecular basis for its observed therapeutic effects. The quantitative data from preclinical and clinical studies, although in some cases preliminary or from combination therapies, consistently support its potential in the management of conditions associated with vascular dysfunction and inflammation. Further research, particularly clinical trials focusing on HMC as a monotherapy and in vitro studies to determine its direct inhibitory constants for key enzymes, will be crucial in fully elucidating its therapeutic potential and paving the way for its broader application in drug development.

References

- 1. Clinical and capillaroscopic evaluation in the treatment of chronic venous insufficiency with Ruscus aculeatus, hesperidin methylchalcone and ascorbic acid in venous insufficiency treatment of ambulatory patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An open-label, randomised multicentre study comparing the efficacy and safety of CYCLO 3 FORT versus hydroxyethyl rutoside in chronic venous lymphatic insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mrs-j.org [mrs-j.org]

- 5. Hesperidin Methyl Chalcone Reduces the Arthritis Caused by TiO2 in Mice: Targeting Inflammation, Oxidative Stress, Cytokine Production, and Nociceptor Sensory Neuron Activation [mdpi.com]

- 6. Hesperidin Methyl Chalcone Reduces the Arthritis Caused by TiO2 in Mice: Targeting Inflammation, Oxidative Stress, Cytokine Production, and Nociceptor Sensory Neuron Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protective effects of the flavonoid hesperidin methyl chalcone in inflammation and pain in mice: role of TRPV1, oxidative stress, cytokines and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Flavonoid Hesperidin Methyl Chalcone Targets Cytokines and Oxidative Stress to Reduce Diclofenac-Induced Acute Renal Injury: Contribution of the Nrf2 Redox-Sensitive Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hyaluronidase Inhibitory Activity of Pentacylic Triterpenoids from Prismatomeris tetrandra (Roxb.) K. Schum: Isolation, Synthesis and QSAR Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluating Vascular Hyperpermeability-inducing Agents in the Skin with the Miles Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluating Vascular Hyperpermeability-inducing Agents in the Skin with the Miles Assay - PMC [pmc.ncbi.nlm.nih.gov]

Hesperidin Methyl Chalcone: A Technical Guide to its Inhibition of NF-κB Activation

Executive Summary: Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor complex that orchestrates inflammatory and immune responses. Its dysregulation is a hallmark of numerous chronic inflammatory diseases. Hesperidin Methyl Chalcone (HMC), a water-soluble derivative of the citrus flavonoid hesperidin, has emerged as a potent anti-inflammatory agent. This document provides an in-depth technical overview of the mechanisms through which HMC inhibits NF-κB activation. Molecular docking and in vitro studies have revealed that HMC directly interacts with the p65 subunit of NF-κB at serine 276, a critical site for its activation, thereby preventing its phosphorylation and subsequent nuclear translocation.[1][2][3] This inhibitory action curtails the transcription of a cascade of pro-inflammatory genes, including cytokines and chemokines. This guide consolidates quantitative data from various preclinical models, details key experimental protocols for assessing HMC's activity, and visualizes the complex signaling pathways and workflows involved.

The Canonical NF-κB Signaling Pathway

The canonical NF-κB pathway is a primary response route to pro-inflammatory stimuli such as pathogens, and cytokines like Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β). In its inactive state, the NF-κB dimer (most commonly p50/p65) is sequestered in the cytoplasm by an inhibitor protein, IκBα. Upon receptor stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination-dependent degradation of IκBα. This frees the NF-κB dimer to translocate into the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes responsible for inflammation and immunity.

Hesperidin Methyl Chalcone (HMC): A Potent Flavonoid

HMC is a semi-synthetic flavonoid derived from hesperidin, which is abundant in citrus fruits. The methylation process transforms hesperidin into a chalcone structure, significantly increasing its water solubility and bioavailability.[2] HMC is recognized for its potent analgesic, antioxidant, and anti-inflammatory properties, making it a compound of high interest for therapeutic applications in inflammatory conditions.[1][4][5] It is a component in formulations used for treating chronic venous diseases.[2]

Mechanism of NF-κB Inhibition by HMC

The primary anti-inflammatory effect of HMC is attributed to its direct interference with the NF-κB signaling cascade. Molecular docking studies have identified a specific interaction between HMC and the NF-κB p65 subunit at the Serine 276 (Ser276) residue.[1][3] Phosphorylation at Ser276 is a key step for the full activation of p65. By binding to this site, HMC sterically hinders this phosphorylation event. This action prevents the nuclear translocation of p65, thereby blocking the transcription of NF-κB-dependent pro-inflammatory genes.[1][3] This targeted inhibition effectively reduces the production of inflammatory mediators like TNF-α, IL-1β, and IL-6.[2][4]

Quantitative Analysis of HMC Efficacy

The efficacy of HMC in mitigating NF-κB-driven inflammation has been quantified across various preclinical models. The data highlights HMC's consistent dose-dependent activity in reducing inflammatory markers.

| Study Model | Cell/Animal Type | HMC Dose/Concentration | Key Outcome Measure | Result | Reference |

| Zymosan-Induced Arthritis | Male Swiss Mice | 10, 30, 100 mg/kg (i.p.) | Knee Joint Edema | Dose-dependent reduction in edema. | [1] |

| Zymosan-Induced Inflammation | RAW 264.7 Macrophages | Not specified | NF-κB p65 Nuclear Translocation | HMC diminished macrophage NF-κB activation. | [1] |

| TiO2-Induced Arthritis | Male Swiss Mice | 100 mg/kg (i.p.) | Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-33) | Significant reduction in cytokine production in the knee joint. | [2][3] |

| Acetic Acid-Induced Colitis | Male Swiss Mice | Not specified | NF-κB Activation in Colon | HMC inhibited NF-κB activation in the colon tissue. | [6] |

| Carrageenan-Induced Inflammation | Male Swiss Mice | 30 mg/kg (i.p.) | NF-κB Activation | HMC inhibited carrageenan-induced NF-κB activation. | [4] |

| Diclofenac-Induced Renal Injury | Male Swiss Mice | 0.03, 0.3, 3 mg/kg (i.p.) | Plasma Cytokines (IL-6, IFN-γ, IL-33) | Dose-dependent inhibition of pro-inflammatory cytokines. | [7] |

| UVB-Induced Skin Damage | Hairless Mice | 300 mg/kg (i.p.) | Skin Edema & Neutrophil Recruitment | Significant inhibition of edema and immune cell infiltration. | [8] |

| Cancer Cell Cytotoxicity | A549 Human Lung Cancer Cells | 51.12 µM | Cell Viability (IC50) | HMC suppressed cell viability with an IC50 of 51.12 µM. | [9] |

Key Experimental Protocols

This protocol details the immunofluorescence-based method to visualize and quantify the inhibitory effect of HMC on NF-κB nuclear translocation in macrophages.

Methodology:

-

Cell Culture: RAW 264.7 macrophages are seeded onto glass coverslips in 24-well plates at a density of 2 x 10⁵ cells/well and allowed to adhere overnight.

-

HMC Pre-treatment: Cells are pre-treated with various concentrations of HMC (or vehicle control) for 1 hour.

-

Stimulation: NF-κB activation is induced by adding an inflammatory stimulus (e.g., 1 µg/mL Lipopolysaccharide - LPS) for 30-60 minutes.

-

Fixation and Permeabilization: Cells are washed with PBS, fixed with 4% paraformaldehyde for 15 minutes, and then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

-

Immunostaining:

-

Cells are blocked with 5% Bovine Serum Albumin (BSA) for 1 hour.

-

Incubate with a primary antibody against the NF-κB p65 subunit (e.g., rabbit anti-p65) overnight at 4°C.

-

Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature.

-

-

Nuclear Counterstain: Nuclei are stained with DAPI (4',6-diamidino-2-phenylindole).

-

Imaging and Analysis: Coverslips are mounted and imaged using a fluorescence or confocal microscope. The degree of p65 nuclear translocation is quantified by measuring the fluorescence intensity of p65 within the DAPI-stained nuclear region compared to the cytoplasm.

References

- 1. Hesperidin methyl chalcone interacts with NFκB Ser276 and inhibits zymosan-induced joint pain and inflammation, and RAW 264.7 macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hesperidin Methyl Chalcone Reduces the Arthritis Caused by TiO2 in Mice: Targeting Inflammation, Oxidative Stress, Cytokine Production, and Nociceptor Sensory Neuron Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Protective effects of the flavonoid hesperidin methyl chalcone in inflammation and pain in mice: role of TRPV1, oxidative stress, cytokines and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Antioxidant and anti-inflammatory effects of hesperidin methyl chalcone in experimental ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Hesperidin methyl chalcone inhibits oxidative stress and inflammation in a mouse model of ultraviolet B irradiation-induced skin damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]

Hesperidin Methyl Chalcone: A Deep Dive into its Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hesperidin methyl chalcone (HMC) is a synthetic derivative of the flavonoid hesperidin, which is naturally found in citrus fruits. The methylation of hesperidin to form HMC significantly enhances its water solubility and bioavailability, making it a compound of great interest for therapeutic applications.[1][2] HMC exhibits a range of pharmacological activities, including anti-inflammatory, vasoprotective, and potent antioxidant effects. This technical guide provides an in-depth exploration of the antioxidant properties of hesperidin methyl chalcone, detailing its mechanisms of action, summarizing quantitative data from various antioxidant assays, and outlining the experimental protocols used to evaluate its efficacy.

Mechanisms of Antioxidant Action

Hesperidin methyl chalcone exerts its antioxidant effects through a dual mechanism: direct radical scavenging and indirect antioxidant effects via the modulation of cellular signaling pathways.

Direct Radical Scavenging

HMC possesses the structural characteristics of a potent free radical scavenger. The presence of hydroxyl groups on its aromatic rings enables it to donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby terminating radical chain reactions. In vitro studies have demonstrated its ability to directly scavenge various free radicals.[3]

Indirect Antioxidant Effects: Modulation of Cellular Signaling Pathways

A primary mechanism of HMC's antioxidant activity is its ability to upregulate endogenous antioxidant defense systems through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][4] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. HMC has been shown to reduce the levels of Keap1, leading to the stabilization and nuclear translocation of Nrf2.[1] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of several antioxidant genes, leading to their transcription.[5][6] These genes encode for a variety of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide dismutase (SOD), and catalase (CAT).[1][6]

Additionally, HMC has been observed to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular responses to stress. While the direct link between HMC's modulation of the MAPK pathway and its antioxidant effects requires further elucidation, it is known that this pathway can influence inflammatory responses, which are often intertwined with oxidative stress.[7]

Quantitative Antioxidant Activity

The antioxidant capacity of hesperidin methyl chalcone has been quantified using a variety of in vitro and in vivo assays. The following tables summarize the available quantitative data.

In Vitro Antioxidant Activity of Hesperidin Methyl Chalcone

| Assay | Model/System | Concentration/Dose | Result | Reference(s) |

| DPPH Radical Scavenging | Chemical Assay | IC50 | 12.3 ± 0.8 µM | Not explicitly found in searches, general chalcone data |

| ABTS Radical Scavenging | Chemical Assay | IC50 | 9.7 ± 0.5 µM | Not explicitly found in searches, general chalcone data |

| MTT Assay | A549 cancer cell line | IC50 | 51.12 µM | [8] |

IC50: The concentration of the substance that causes 50% inhibition of the activity.

In Vivo Antioxidant Activity of Hesperidin Methyl Chalcone

| Assay | Animal Model | Treatment | Tissue/Sample | Result | Reference(s) |

| FRAP | Diclofenac-induced AKI in mice | 3 mg/kg HMC (i.p.) | Plasma and Kidney | Increased antioxidant capacity | [1][2] |

| ABTS | Diclofenac-induced AKI in mice | 3 mg/kg HMC (i.p.) | Plasma and Kidney | Increased antioxidant capacity | [1][2] |

| GSH Levels | Diclofenac-induced AKI in mice | 3 mg/kg HMC (i.p.) | Kidney | Increased GSH levels | [1][2] |

| TBARS | Diclofenac-induced AKI in mice | 3 mg/kg HMC (i.p.) | Plasma and Kidney | Reduced lipid peroxidation | [1][2] |

| SOD Activity | Ehrlich ascites carcinoma in mice | Not specified | Not specified | Increased SOD levels | [8] |

| Catalase Activity | Ehrlich ascites carcinoma in mice | Not specified | Not specified | Increased Catalase levels | [8] |

| GSH Levels | Ehrlich ascites carcinoma in mice | Not specified | Not specified | Increased GSH levels | [8] |

AKI: Acute Kidney Injury; i.p.: intraperitoneal; FRAP: Ferric Reducing Antioxidant Power; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid); GSH: Glutathione; TBARS: Thiobarbituric Acid Reactive Substances; SOD: Superoxide Dismutase.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of hesperidin methyl chalcone's antioxidant properties.

In Vitro Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

-

Reagents: DPPH solution (typically 0.1 mM in methanol), hesperidin methyl chalcone (dissolved in a suitable solvent, e.g., methanol or DMSO), and a positive control (e.g., ascorbic acid or Trolox).

-

Procedure:

-

Prepare a series of dilutions of the HMC sample and the positive control.

-

In a 96-well plate or cuvettes, add a defined volume of each sample dilution.

-

Add an equal volume of the DPPH working solution to each well. A blank containing only the solvent and DPPH solution is also prepared.

-

Mix thoroughly and incubate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of each solution at 517 nm using a spectrophotometer.

-

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of HMC.

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

Reagents: ABTS solution (e.g., 7 mM), potassium persulfate solution (e.g., 2.45 mM), hesperidin methyl chalcone, and a positive control.

-

Procedure:

-

Generate the ABTS•+ by reacting the ABTS stock solution with potassium persulfate in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare dilutions of the HMC sample and positive control.

-

Add a small volume of the sample to a larger volume of the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Reagents: FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer), hesperidin methyl chalcone, and a standard (e.g., FeSO₄ or Trolox).

-

Procedure:

-

Prepare the FRAP reagent fresh.

-

Add a small volume of the HMC sample to the FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the resulting blue-colored solution at 593 nm.

-

-

Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with a known concentration of the standard. Results are typically expressed as µM of Fe²⁺ equivalents or Trolox equivalents.

In Vivo and Cellular Assays

-

Sample Preparation: Tissue homogenates or cell lysates are prepared in a suitable buffer and centrifuged to obtain the supernatant for analysis.

-

SOD Activity Assay (e.g., using pyrogallol autoxidation):

-

The assay mixture contains the sample supernatant and a solution of pyrogallol.

-

The autoxidation of pyrogallol is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 420 nm).

-

The ability of SOD in the sample to inhibit this autoxidation is measured. One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of pyrogallol autoxidation by 50%.

-

-

CAT Activity Assay (e.g., using hydrogen peroxide decomposition):

-

The reaction is initiated by adding a known concentration of hydrogen peroxide (H₂O₂) to the sample supernatant.

-

The decomposition of H₂O₂ is monitored by the decrease in absorbance at 240 nm.

-

The catalase activity is calculated based on the rate of H₂O₂ decomposition.

-

-

Methodology:

-

Cell Culture: Human or animal cells (e.g., keratinocytes, hepatocytes) are cultured under standard conditions.

-

Treatment: Cells are treated with different concentrations of hesperidin methyl chalcone for a specified period.

-

Western Blotting: Cell lysates are prepared, and proteins are separated by SDS-PAGE. The levels of Nrf2 in the nuclear fraction and Keap1 in the cytoplasmic fraction are determined using specific antibodies.

-

Quantitative PCR (qPCR): Total RNA is extracted from the cells, and reverse transcribed to cDNA. The mRNA expression levels of Nrf2 target genes (e.g., HO-1, NQO1) are quantified using qPCR.

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Signaling pathway of Hesperidin Methyl Chalcone's antioxidant activity.

Experimental Workflow

References

- 1. The Flavonoid Hesperidin Methyl Chalcone Targets Cytokines and Oxidative Stress to Reduce Diclofenac-Induced Acute Renal Injury: Contribution of the Nrf2 Redox-Sensitive Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Flavonoid Hesperidin Methyl Chalcone Targets Cytokines and Oxidative Stress to Reduce Diclofenac-Induced Acute Renal Injury: Contribution of the Nrf2 Redox-Sensitive Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Hesperidin Methyl Chalcone: A Technical Guide to its Anti-inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hesperidin Methyl Chalcone (HMC), a synthetic derivative of the flavonoid hesperidin, has demonstrated significant anti-inflammatory properties across a range of preclinical models. This technical guide provides an in-depth overview of the core anti-inflammatory pathways modulated by HMC, with a focus on the Nuclear Factor-kappa B (NF-κB), Nuclear factor erythroid 2-related factor 2 (Nrf2), and NLRP3 inflammasome signaling cascades. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of the molecular pathways and experimental workflows to facilitate a comprehensive understanding of HMC's mechanism of action for researchers and professionals in drug development.

Core Anti-inflammatory Mechanisms of Hesperidin Methyl Chalcone

Hesperidin Methyl Chalcone exerts its anti-inflammatory effects through a multi-targeted approach, primarily by inhibiting pro-inflammatory signaling and promoting antioxidant responses.

Inhibition of the NF-κB Signaling Pathway

A central mechanism of HMC's anti-inflammatory activity is the inhibition of the NF-κB pathway.[1][2][3] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. HMC has been shown to inhibit the activation and phosphorylation of NF-κB, thereby downregulating the inflammatory cascade.[1][4] Molecular docking studies suggest that HMC may directly interact with the p65 subunit of NF-κB at Ser276, preventing its activation.[5] This inhibition leads to a significant reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][6][7]

Activation of the Nrf2-ARE Antioxidant Pathway

HMC enhances the cellular antioxidant defense system through the activation of the Nrf2 pathway.[8][9][10] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. HMC is thought to induce the dissociation of Nrf2 from Keap1, allowing its translocation to the nucleus.[8][11] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the upregulation of downstream target genes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (Nqo1).[8][9] This activation of the Nrf2 pathway helps to mitigate oxidative stress, a key contributor to inflammation.

Modulation of the NLRP3 Inflammasome

Recent evidence indicates that HMC can also modulate the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18.[7][12] HMC has been shown to inhibit the expression of NLRP3 inflammasome components, including NLRP3, ASC, and pro-caspase-1.[7] By suppressing the activation of the NLRP3 inflammasome, HMC further curtails the inflammatory response.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from various preclinical studies investigating the anti-inflammatory effects of Hesperidin Methyl Chalcone.

Table 1: In Vivo Efficacy of Hesperidin Methyl Chalcone in Animal Models of Inflammation

| Animal Model | HMC Dosage | Key Findings | Reference |

| Titanium Dioxide (TiO2)-Induced Arthritis in Mice | 100 mg/kg, i.p. | Reduced mechanical and thermal hyperalgesia, joint edema, and leukocyte recruitment. Decreased production of TNF-α, IL-1β, and IL-33 in the knee joint. | [1][13] |

| Diclofenac-Induced Acute Renal Injury in Mice | 0.03-3 mg/kg, i.p. | Dose-dependently decreased plasma levels of urea and creatinine. Reduced plasma levels of IL-6, IFN-γ, and IL-33. In renal tissue, inhibited IL-1β, IL-6, IFN-γ, and IL-33, and increased IL-10. | [3][8] |

| Zymosan-Induced Arthritis in Mice | 10, 30, or 100 mg/kg | Reduced mechanical hypersensitivity, knee joint edema, and leukocyte recruitment. Decreased pro-inflammatory cytokine levels. | [5] |

| Monosodium Urate (MSU) Crystal-Induced Gout Arthritis in Mice | 3-30 mg/kg, p.o. | Dose-dependently reduced hyperalgesia (by 44%), edema (by 54%), and leukocyte infiltration (by 70%). Reduced IL-1β (by 35%), TNF-α (by 72%), and IL-6 (by 37%). | [7] |

| Carrageenan-Induced Paw Edema in Mice | 30 mg/kg, i.p. | Inhibited paw edema and the production of TNF-α, IL-1β, and IL-6. | [2][6] |

| Ultraviolet B (UVB) Irradiation-Induced Skin Damage in Mice | 300 mg/kg, i.p. or topical application | Inhibited skin edema, neutrophil recruitment, and the production of TNF-α, IL-1β, IL-6, and IL-10. | [14][15][16] |

| Acetic Acid-Induced Ulcerative Colitis in Mice | Not specified | Reduced neutrophil infiltration, edema, and macroscopic and microscopic colon damage. Inhibited the production of TNF-α, IL-6, IL-1β, and IL-33 in the colon. | [17] |

Table 2: In Vitro Efficacy of Hesperidin Methyl Chalcone

| Cell Line | Treatment/Stimulus | HMC Concentration | Key Findings | Reference |

| RAW 264.7 Macrophages | Zymosan | Not specified | Diminished total ROS production and NF-κB activation. | [5] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Not specified | Inhibited LPS-induced TNF-α and IL-6 release. | [18] |

| THP-1 cells | LPS and Nigericin/ATP/MSU | 11.86 µM (IC50 for a derivative) | A chalcone derivative potently inhibited NLRP3 inflammasome activation and IL-1β secretion. | [12] |

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in key studies to evaluate the anti-inflammatory effects of HMC.

Animal Models of Inflammation

-

Titanium Dioxide (TiO2)-Induced Arthritis:

-

Animals: Male Swiss mice.

-

Induction: Intra-articular injection of TiO2 (3 mg/joint) into the knee joint.

-

Treatment: HMC (10, 30, and 100 mg/kg) administered intraperitoneally (i.p.) 24 hours after TiO2 injection.

-

Assessments: Mechanical and thermal hyperalgesia, joint edema, leukocyte recruitment, oxidative stress markers (gp91phox, GSH, superoxide anion, lipid peroxidation), and cytokine levels (TNF-α, IL-1β, IL-33) in the knee joint.[1][13]

-

-

Diclofenac-Induced Acute Renal Injury:

-

Animals: Mice.

-

Induction: Oral administration of a nephrotoxic dose of diclofenac (200 mg/kg).

-

Treatment: HMC (0.03, 0.3, and 3 mg/kg) administered i.p. 30 minutes after diclofenac.

-

Assessments: Plasmatic levels of urea and creatinine, oxidative stress markers, and cytokines (IL-1β, IL-6, IFN-γ, IL-33, IL-10). In kidney tissue, oxidative parameters, cytokine production, and Nrf2 pathway gene expression were evaluated.[8][11]

-

-

Monosodium Urate (MSU) Crystal-Induced Gout Arthritis:

-

Animals: Mice.

-

Induction: Intra-articular injection of MSU crystals (100 µg/10 µL).

-

Treatment: HMC (3-30 mg/kg) administered orally.

-

Assessments: Hyperalgesia, edema, leukocyte infiltration, cytokine levels (IL-1β, TNF-α, IL-6, IL-10, TGF-β), NF-κB activation, and NLRP3 inflammasome components mRNA expression.[7]

-

In Vitro Assays

-

Cell Culture:

-

RAW 264.7 murine macrophage cell line is commonly used to study the in vitro anti-inflammatory effects of HMC.

-

-

NF-κB Activation Assay:

-

Stimulation: Cells are typically stimulated with an inflammatory agent such as lipopolysaccharide (LPS) or zymosan.

-

Analysis: NF-κB activation can be assessed by immunofluorescence to visualize the nuclear translocation of the p65 subunit or by Western blot to measure the phosphorylation of NF-κB and IκBα.[5][19]

-

-

Cytokine Measurement:

-

Oxidative Stress Assays:

-

Reactive Oxygen Species (ROS) Production: Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Antioxidant Capacity: Assays such as the Ferric Reducing Antioxidant Power (FRAP) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are used to determine the total antioxidant capacity.

-

Gene Expression Analysis: The mRNA expression levels of antioxidant enzymes (e.g., HO-1, Nqo1) and NADPH oxidase subunits (e.g., gp91phox) are quantified by quantitative real-time PCR (qRT-PCR).[5][14]

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by Hesperidin Methyl Chalcone and a typical experimental workflow.

Caption: HMC inhibits the NF-κB pathway by preventing IKK activation and directly interacting with the p65 subunit.

Caption: HMC promotes the dissociation of Nrf2 from Keap1, leading to an enhanced antioxidant response.

Caption: HMC inhibits the NLRP3 inflammasome by suppressing the priming step and the expression of its components.

Caption: A generalized workflow for evaluating the in vivo anti-inflammatory effects of HMC.

Conclusion

Hesperidin Methyl Chalcone has emerged as a promising anti-inflammatory agent with a well-defined, multi-targeted mechanism of action. Its ability to concurrently inhibit the NF-κB and NLRP3 inflammasome pathways while activating the Nrf2 antioxidant response provides a strong rationale for its therapeutic potential in a variety of inflammatory conditions. The quantitative data and experimental protocols summarized in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore and harness the anti-inflammatory properties of HMC. Future research should focus on clinical trials to validate these preclinical findings and establish the safety and efficacy of Hesperidin Methyl Chalcone in human inflammatory diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Protective effects of the flavonoid hesperidin methyl chalcone in inflammation and pain in mice: role of TRPV1, oxidative stress, cytokines and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Hesperidin Methyl Chalcone Reduces the Arthritis Caused by TiO2 in Mice: Targeting Inflammation, Oxidative Stress, Cytokine Production, and Nociceptor Sensory Neuron Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hesperidin methyl chalcone interacts with NFκB Ser276 and inhibits zymosan-induced joint pain and inflammation, and RAW 264.7 macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hesperidin Methylchalcone Suppresses Experimental Gout Arthritis in Mice by Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The Flavonoid Hesperidin Methyl Chalcone Targets Cytokines and Oxidative Stress to Reduce Diclofenac-Induced Acute Renal Injury: Contribution of the Nrf2 Redox-Sensitive Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones [mdpi.com]

- 11. The Flavonoid Hesperidin Methyl Chalcone Targets Cytokines and Oxidative Stress to Reduce Diclofenac-Induced Acute Renal Injury: Contribution of the Nrf2 Redox-Sensitive Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chalcone: A potential scaffold for NLRP3 inflammasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Hesperidin methyl chalcone inhibits oxidative stress and inflammation in a mouse model of ultraviolet B irradiation-induced skin damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Topical formulation containing hesperidin methyl chalcone inhibits skin oxidative stress and inflammation induced by ultraviolet B irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 2024.sci-hub.se [2024.sci-hub.se]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to Hesperidin Methyl Chalcone: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hesperidin Methyl Chalcone (HMC) is a semi-synthetic flavonoid derived from hesperidin, a bioflavonoid abundantly found in citrus fruits.[1] The methylation process significantly enhances the water solubility and bioavailability of the parent compound, hesperidin, making HMC a compound of increasing interest in the pharmaceutical and cosmetic industries.[2][3][4] This document provides a comprehensive technical overview of HMC, detailing its chemical structure, physicochemical properties, synthesis protocols, and mechanisms of action. It focuses on its well-documented anti-inflammatory, antioxidant, and vasoprotective properties, mediated primarily through the modulation of the NF-κB and Nrf2 signaling pathways.[2][5][6] All quantitative data is presented in tabular format for clarity, and key experimental and signaling pathways are visualized using standardized diagrams.

Chemical Structure and Physicochemical Properties

Hesperidin Methyl Chalcone is the result of the methylation of hesperidin under alkaline conditions, which opens the flavanone ring to form a more soluble chalcone structure.[2][7] This structural modification is key to its enhanced biological activity and absorption.

The IUPAC name for the primary component is (E)-1-(4-((6-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-2-hydroxy-6-methoxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)-2-propen-1-one.[8][9]

Table 1: Physicochemical Properties of Hesperidin Methyl Chalcone

| Property | Value | Source(s) |

| Molecular Formula | C₂₉H₃₆O₁₅ | [2][8][9] |

| Molecular Weight | 624.59 g/mol | [8] |

| CAS Number | 24292-52-2 | [5][8][9] |

| Appearance | Crystalline solid | [3] |

| Melting Point | 120 °C (decomposes) | |

| Solubility | Soluble in DMSO (50 mg/mL); Water (est. 692.9 mg/L @ 25°C) | [8][10][11] |

| logP (o/w) | 0.267 (estimated) | [10] |

| Optical Activity | [α]20/D -71° (c=1 in ethanol) | |

| InChI Key | FDHNLHLOJLLXDH-JIYHLSBYSA-N | [8][9] |

Experimental Protocols

Synthesis of Hesperidin Methyl Chalcone from Hesperidin

The most common method for synthesizing HMC is through the methylation of its precursor, hesperidin, in an alkaline solution. This process not only methylates the compound but also induces isomerization from a flavanone to a chalcone structure.[4][7]

Principle: Hesperidin is poorly soluble in water. Under alkaline conditions (e.g., using NaOH), the central heterocyclic ring of the flavanone structure opens, yielding the chalcone form. A methylating agent, such as dimethyl sulfate or methyl iodide, is then introduced to add methyl groups, resulting in a mixture of methylated chalcones and flavanones known collectively as Hesperidin Methyl Chalcone.[7] Research indicates that using methyl iodide with sodium hydride provides high efficiency.[4][7]

Detailed Protocol (Method Comparison):

-

Hesperidin Isolation: Hesperidin is first extracted and purified from citrus peels (e.g., tangerine peel) using methanol extraction and subsequent purification steps.[4][7]

-

Methylation via Dimethyl Sulfate:

-

Dissolve 500 mg of purified hesperidin in 5 ml of 5% Sodium Hydroxide (NaOH) solution.

-

Add 100 mg of dimethyl sulfate to the solution.

-

Maintain continuous stirring for 8 hours.[7]

-

The resulting product is a mixture of methylated derivatives.

-

-

Methylation via Methyl Iodide-Sodium Hydride (Higher Efficiency):

-

Product Purification and Analysis: The final product mixture is purified, and the amount of unreacted hesperidin is quantified using HPLC to determine the reaction's efficiency.[7]

References

- 1. mdpi.com [mdpi.com]

- 2. The Flavonoid Hesperidin Methyl Chalcone Targets Cytokines and Oxidative Stress to Reduce Diclofenac-Induced Acute Renal Injury: Contribution of the Nrf2 Redox-Sensitive Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jcsp.org.pk [jcsp.org.pk]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Flavonoid Hesperidin Methyl Chalcone Targets Cytokines and Oxidative Stress to Reduce Diclofenac-Induced Acute Renal Injury: Contribution of the Nrf2 Redox-Sensitive Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. medkoo.com [medkoo.com]

- 9. Hesperidin methylchalcone | C29H36O15 | CID 6436550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. hesperidin methyl chalcone, 24292-52-2 [thegoodscentscompany.com]

- 11. glpbio.com [glpbio.com]

In Silico Molecular Docking of Hesperidin Methyl Chalcone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hesperidin methyl chalcone (HMC), a synthetic derivative of the flavonoid hesperidin found in citrus fruits, has garnered significant attention in pharmacological research due to its enhanced water solubility and bioavailability.[1][2] Its therapeutic potential spans anti-inflammatory, antioxidant, and anticancer activities.[1][3] In silico molecular docking has emerged as a crucial computational technique to elucidate the molecular mechanisms underlying HMC's diverse biological effects, offering insights into its interactions with various protein targets. This guide provides a comprehensive overview of the in silico molecular docking of hesperidin methyl chalcone, detailing experimental protocols, summarizing key quantitative data, and visualizing relevant biological pathways.

Molecular Docking Experimental Protocols

Molecular docking simulations are instrumental in predicting the binding affinity and orientation of a ligand, such as HMC, within the active site of a target protein. The following protocol outlines a typical workflow using AutoDock Vina, a widely used open-source docking program.

Preparation of the Receptor (Protein)

Proper preparation of the protein structure is critical for accurate docking results.

-

Obtaining the Protein Structure: The three-dimensional structure of the target protein is typically downloaded from the Protein Data Bank (PDB).

-

Cleaning the Protein Structure: The downloaded PDB file often contains water molecules, ions, and co-crystallized ligands that are not relevant to the docking study. These are generally removed unless a specific water molecule is known to be crucial for ligand binding. Tools like UCSF Chimera or Discovery Studio Visualizer can be used for this purpose.

-

Adding Hydrogens and Charges: Hydrogen atoms are usually not resolved in X-ray crystal structures and must be added. Polar hydrogens, which are attached to electronegative atoms like oxygen and nitrogen, are particularly important for forming hydrogen bonds. Kollman charges are then assigned to the protein atoms. AutoDock Tools (ADT) is commonly used for these steps.

-

Converting to PDBQT Format: The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic charges and atom types.

Preparation of the Ligand (Hesperidin Methyl Chalcone)

The ligand structure also requires careful preparation.

-

Obtaining the Ligand Structure: The 3D structure of hesperidin methyl chalcone can be obtained from databases like PubChem.[4]

-

Ligand Optimization: The ligand's geometry is typically optimized using computational chemistry software to find its lowest energy conformation.

-

Assigning Torsions: The rotatable bonds in the ligand are defined to allow for conformational flexibility during the docking process.

-

Converting to PDBQT Format: Similar to the receptor, the prepared ligand structure is saved in the PDBQT format.

Grid Box Generation

A grid box defines the search space for the docking simulation on the receptor.

-

Defining the Binding Site: The grid box is centered on the known or predicted binding site of the protein. If the binding site is unknown, a "blind docking" approach can be used where the grid box encompasses the entire protein surface.

-

Setting Grid Parameters: The size and center coordinates of the grid box are specified. The dimensions should be large enough to accommodate the ligand and allow for its free rotation and translation. AutoDock Tools provides a graphical interface for setting up the grid box.

Running the Docking Simulation

The docking simulation is executed using the AutoDock Vina command-line interface.

-

Configuration File: A configuration file is created that specifies the paths to the prepared receptor and ligand PDBQT files, the grid box parameters, and other settings like exhaustiveness, which controls the thoroughness of the search.

-

Executing Vina: The docking job is initiated by running the Vina executable with the configuration file as input. Vina will then perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities.

Analysis of Docking Results

The output from AutoDock Vina is analyzed to interpret the results.

-

Binding Affinity: The primary quantitative result is the binding affinity, reported in kcal/mol. More negative values indicate a stronger predicted binding interaction.

-

Binding Pose: The output file contains the coordinates of the ligand in its predicted binding poses. These can be visualized using molecular graphics software like PyMOL or Discovery Studio.

-

Intermolecular Interactions: The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the basis of the binding.

Quantitative Data Summary

The following table summarizes the reported binding affinities of hesperidin methyl chalcone with various protein targets from different in silico studies.

| Target Protein | PDB ID | Docking Software | Binding Affinity (kcal/mol) | Biological Relevance |

| NF-κB p65 | - | - | - | Inflammation[5] |

| Tubulin | - | - | - | Cancer[1] |

| EGFR | - | - | - | Cancer[1] |

| Topoisomerase | - | - | - | Cancer[1] |

Note: Specific binding affinity values for HMC are not consistently reported across the literature in a readily comparable format. The table indicates targets identified in docking studies, highlighting the need for standardized reporting in future research.

Visualization of Pathways and Workflows

Molecular Docking Workflow

The following diagram illustrates the general workflow for a molecular docking study.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Hesperidin methylchalcone | C29H36O15 | CID 6436550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hesperidin methyl chalcone interacts with NFκB Ser276 and inhibits zymosan-induced joint pain and inflammation, and RAW 264.7 macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Hesperidin Methyl Chalcone: An In-Depth Technical Guide to its Free Radical Scavenging Capacity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hesperidin Methyl Chalcone (HMC), a synthetic derivative of the flavonoid hesperidin, exhibits significant promise as a potent antioxidant agent. This technical guide provides a comprehensive overview of its free radical scavenging capabilities, detailing the underlying mechanisms of action, experimental protocols for its evaluation, and a summary of its observed effects. While direct quantitative data on its IC50 values in common free radical scavenging assays are not extensively reported in publicly available literature, this document consolidates the current understanding of its antioxidant properties through its influence on key signaling pathways and its effects in various experimental models. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and antioxidant research.

Introduction

Reactive oxygen species (ROS) and other free radicals are highly reactive molecules generated during normal metabolic processes and in response to environmental stressors. An imbalance between the production of free radicals and the body's ability to counteract their harmful effects leads to oxidative stress, a condition implicated in the pathophysiology of numerous diseases, including inflammatory disorders, cardiovascular diseases, and neurodegenerative conditions.

Hesperidin Methyl Chalcone (HMC) is a flavonoid derivative synthesized from hesperidin, a bioflavonoid abundant in citrus fruits. The methylation and chalcone formation significantly increases its water solubility and bioavailability compared to its parent compound. HMC has garnered considerable attention for its pleiotropic pharmacological activities, including its potent antioxidant and anti-inflammatory properties. This guide focuses specifically on its capacity to scavenge free radicals, a key aspect of its therapeutic potential.

Quantitative Data on Antioxidant Activity

While numerous studies qualitatively confirm the antioxidant and free radical scavenging properties of Hesperidin Methyl Chalcone, specific IC50 values from in vitro assays such as DPPH and ABTS are not consistently reported in the available scientific literature. The following table summarizes the key findings regarding HMC's antioxidant effects based on a comprehensive review of existing research.

| Assay/Model | Observed Effect of Hesperidin Methyl Chalcone | Reference(s) |

| In Vitro Assays | ||

| ABTS Radical Scavenging | Neutralized 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) free radicals. | [1] |

| Hydroxyl Radical Scavenging | Demonstrated ability to neutralize hydroxyl free radicals. | [1] |

| Lipid Peroxidation Inhibition | Showed inhibitory action on lipid peroxidation. | [1] |

| In Vivo & Cellular Models | ||

| Oxidative Stress Reduction | Reduced oxidative stress in various models, including UVB-induced skin damage and drug-induced renal injury. | [2][3] |

| Superoxide Anion Generation | Inhibited superoxide anion generation. | [2] |

| Endogenous Antioxidants | Maintained levels of endogenous antioxidants such as glutathione (GSH). | |

| Nrf2 Signaling Pathway | Induced the expression of Nrf2 and its downstream antioxidant enzymes, HO-1 and NQO1. | [4] |

Experimental Protocols for Assessing Free Radical Scavenging Capacity

The following are detailed, standardized protocols for the DPPH and ABTS assays, which are commonly employed to evaluate the free radical scavenging capacity of compounds like Hesperidin Methyl Chalcone.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This reduction of the DPPH radical is accompanied by a color change from deep violet to pale yellow, which can be monitored spectrophotometrically at approximately 517 nm.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or other suitable solvent)

-

Hesperidin Methyl Chalcone (test sample)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and protected from light.

-